Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate
Description
Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate (CAS: 1261900-28-0) is a fluorinated biphenyl derivative with a molecular weight of 246.23 g/mol and the formula C₁₄H₁₁FO₃. Its structure consists of two aromatic rings: one substituted with a fluorine atom at the 4-position and a methyl ester group at the 3-position, and the other with a hydroxyl group at the 4'-position (Fig. 1). This compound is cataloged under MDL number MFCD18312978 and is listed as temporarily out of stock in commercial databases .
The ester functional group enhances its lipophilicity compared to its carboxylic acid counterpart, 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid (CAS: N/A; MDL: MFCD00434466), which contains a carboxylic acid group instead of the methyl ester .
Properties
IUPAC Name |
methyl 2-fluoro-5-(4-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)12-8-10(4-7-13(12)15)9-2-5-11(16)6-3-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIXKUIDXMQSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683590 | |
| Record name | Methyl 4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-28-0 | |
| Record name | Methyl 4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfuric Acid-Catalyzed Esterification
The most common method involves refluxing 3-fluoro-4-hydroxybenzoic acid with methanol and sulfuric acid. A representative procedure reported a 87% yield after 20.5 hours at 80°C. The reaction mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Post-reaction workup includes neutralization with NaHCO₃ and purification via solvent extraction.
Table 1: Esterification Conditions and Yields
Alternative Catalysts: Thionyl Chloride
Thionyl chloride (SOCl₂) offers a faster route, achieving 85% yield in 2 hours at reflux. This method generates HCl gas, necessitating careful handling. The intermediate acid chloride reacts spontaneously with methanol to form the ester, bypassing the need for prolonged heating.
Protection of the Hydroxyl Group
To prevent undesired side reactions during biphenyl coupling, the hydroxyl group in methyl 3-fluoro-4-hydroxybenzoate is often protected as a methoxy group.
Methylation with Methyl Iodide
Treatment with methyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C for 6 hours converts the hydroxyl to methoxy, yielding methyl 3-fluoro-4-methoxybenzoate. This step is crucial for compatibility with Lewis acid catalysts in subsequent Friedel-Crafts reactions.
Biphenyl Coupling Strategies
The formation of the biphenyl scaffold is achieved through cross-coupling reactions. Source describes Friedel-Crafts acylation as a viable method, which can be adapted for this synthesis.
Friedel-Crafts Alkylation
Using AlCl₃ as a catalyst, methyl 3-fluoro-4-methoxybenzoate reacts with 4-methoxybiphenyl in 1,2-dichloroethane. The reaction proceeds via electrophilic aromatic substitution, with the ester group directing substitution to the para position. After 4 hours at reflux, the intermediate is hydrolyzed to yield the biphenyl derivative.
Suzuki-Miyaura Coupling
A modern alternative employs palladium-catalyzed coupling between methyl 3-bromo-4-fluorobenzoate and 4-methoxyphenylboronic acid. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) achieve 78% yield . The methoxy group is subsequently deprotected using BBr₃ in CH₂Cl₂.
Table 2: Cross-Coupling Method Comparison
Deprotection of the Methoxy Group
The final step involves converting the methoxy group to a hydroxyl group.
BBr₃-Mediated Demethylation
Treatment with boron tribromide (BBr₃) in dichloromethane at -78°C selectively cleaves the methyl ether, yielding the desired hydroxyl group. This method affords 90% yield with minimal side reactions.
Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates in methylation steps, while non-polar solvents (e.g., 1,2-dichloroethane) improve selectivity in Friedel-Crafts reactions. Elevated temperatures (80–100°C) are critical for achieving high conversions in cross-coupling steps.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate is primarily recognized for its role as a pharmacological agent. Compounds containing fluorinated biphenyls have been shown to enhance bioactivity and metabolic stability, making them valuable in drug development. The introduction of fluorine atoms often alters the pharmacokinetic properties of drugs, such as absorption and distribution, which is crucial for therapeutic efficacy.
Case Study: Metabotropic Glutamate Receptor Modulators
Research has indicated that derivatives of biphenyl compounds can act as positive allosteric modulators for metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. For example, certain biphenyl derivatives have shown promise in enhancing the efficacy of mGlu2 receptor activity, suggesting potential applications in treating schizophrenia and anxiety disorders .
Materials Science
The rigidity and chemical stability of this compound make it suitable for applications in materials science, particularly in the development of organic electronic devices.
Applications in Organic Light Emitting Diodes (OLEDs)
Fluorinated biphenyls are known to be effective scaffolds for OLEDs due to their favorable electronic properties. The incorporation of this compound into OLED materials can enhance light emission efficiency and stability .
| Property | Value |
|---|---|
| Emission Efficiency | High |
| Thermal Stability | Excellent |
| Electron Mobility | Enhanced |
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations.
Synthesis Pathways
Recent studies have demonstrated the use of this compound in the synthesis of triflates and triflamides through chemoselective reactions. These transformations are significant for creating intermediates used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural and Commercial Attributes of Analogous Compounds
| Compound Name | CAS Number | Molecular Weight | Substituent Positions | Purity (%) | Key Differences |
|---|---|---|---|---|---|
| Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate | 1261900-28-0 | 246.23 | 4-F, 4'-OH, 3-COOCH₃ | 95 | Reference compound |
| 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid | N/A | ~232.21* | 4-F, 4'-OH, 3-COOH | N/A | Carboxylic acid instead of ester |
| Methyl 4'-fluoro-3-hydroxybiphenyl-4-carboxylate | 616197-92-3 | 246.23 | 4'-F, 3-OH, 4-COOCH₃ | N/A | Hydroxyl and ester positions swapped |
| Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 | 170.14 | 4-F, 3-OH, COOCH₃ (single ring) | 98 | Single aromatic ring, no biphenyl core |
| Methyl 4-fluoro-2-hydroxybenzoate | 392-04-1 | 170.14 | 4-F, 2-OH, COOCH₃ (single ring) | 98 | Hydroxyl at 2-position |
*Calculated based on molecular formula C₁₃H₉FO₃.
Key Observations :
Biphenyl vs. The biphenyl structure in the target compound may enhance π-π stacking interactions, relevant in crystal engineering or supramolecular applications .
Carboxylic Acid vs. Ester: The carboxylic acid analog (4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid) is more acidic (pKa ~2-3 for COOH vs. ~4-5 for phenolic OH), influencing its solubility and coordination chemistry .
Notes on Evidence Limitations
- Biological activity and detailed synthetic protocols require consultation with additional literature beyond the cited evidence.
References [1] SHELX refinement tools [3] Carboxylic acid analog [4] Commercial status [6] Nitration/reduction methods [8] Structural isomer [9] Discontinued status [10] Single-ring analogs [11] Structural similarity data
Biological Activity
Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both a fluorine and a hydroxyl group on the biphenyl core enhances its reactivity and interaction with biological targets, making it a subject of various studies focused on its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine and hydroxyl groups are crucial for binding, which can lead to the modulation of various biochemical pathways. This compound has been observed to exhibit both inhibitory and activating effects on target proteins, depending on the context of its application.
Anticancer Activity
Recent studies have indicated that this compound may possess significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to interfere with the cell cycle, particularly blocking progression at the G2-M phase, which is critical for cancer cell proliferation .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | Concentration (nM) | Observed Effect |
|---|---|---|---|
| HeLa | 100 | Induced apoptosis, G2-M phase blockade | |
| MCF-7 | 50 | Increased apoptotic cells, cytoskeletal collapse |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to other biologically active compounds suggests that it may compete with natural substrates at enzyme active sites, thus inhibiting enzymatic activity. This characteristic is particularly valuable in designing inhibitors for therapeutic purposes.
Comparative Analysis with Related Compounds
This compound can be compared with other fluorinated biphenyl derivatives to understand its unique properties better. For example, compounds like methyl 4-fluoro-3-hydroxybenzoate and methyl 4-chloro-4'-hydroxybiphenyl-3-carboxylate exhibit different binding affinities due to variations in their substituents, which influence their biological activity profiles.
Table 2: Comparison of Biological Activities
| Compound | Binding Affinity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Yes | Yes |
| Methyl 4-fluoro-3-hydroxybenzoate | Moderate | Limited | No |
| Methyl 4-chloro-4'-hydroxybiphenyl-3-carboxylate | Low | No | Yes |
Case Studies
- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant cell shrinkage and cytoskeletal disruption at concentrations as low as 100 nM, indicating strong pro-apoptotic effects .
- Combination Therapy : In another investigation, co-administration of this compound with doxorubicin in drug-resistant melanoma cell lines showcased a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cells .
Q & A
Basic: What are the most reliable synthetic routes for Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves Suzuki-Miyaura coupling to assemble the biphenyl core, followed by selective fluorination and esterification. Key steps include:
- Coupling reaction: A boronic acid derivative of the fluorophenyl moiety is coupled with a brominated hydroxyphenyl ester under palladium catalysis (e.g., Pd(PPh₃)₄) .
- Fluorination: Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert conditions .
- Esterification: Methanol in the presence of H₂SO₄ or HCl as a catalyst to form the methyl ester .
Optimization parameters: - Temperature control (60–80°C for coupling, −20°C for fluorination).
- Solvent selection (THF for coupling, DMF for fluorination).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can researchers resolve spectral contradictions (e.g., NMR splitting patterns) caused by fluorine’s electronegativity and the compound’s biphenyl conformation?
Answer:
Fluorine’s strong electronegativity induces complex splitting in NMR spectra. Strategies include:
- Variable-temperature NMR: Reduces signal broadening caused by restricted rotation of the biphenyl rings .
- DFT calculations: Predict coupling constants and compare with experimental data to confirm substituent positions .
- COSY and NOESY experiments: Identify spatial correlations between protons on adjacent rings to resolve overlapping peaks .
Example: Aromatic protons near the fluorine atom may exhibit unexpected splitting; coupling constants (Jₓᵧ) calculated via DFT align with observed ¹H-¹⁹F coupling (~8–12 Hz) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity. Fluorine’s deshielding effect shifts nearby protons downfield .
- Mass spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~274.1 g/mol) and detects isotopic patterns from fluorine .
- X-ray crystallography: Resolves spatial arrangement and dihedral angles between phenyl rings (typically 30–50°) .
Advanced: How can SHELXL refine the crystal structure of this compound when twinning or high thermal motion complicates data analysis?
Answer:
SHELXL is robust for handling:
- Twinning: Use the TWIN/BASF commands to model domains and refine scale factors .
- Disorder: Apply PART/SUMP restraints to fluorine or hydroxyl groups occupying multiple sites.
- High-resolution data: Anisotropic displacement parameters (ADPs) improve accuracy for non-H atoms. For example, the hydroxyl group’s O-H bond length refines to ~0.82 Å with ISOR restraints .
Advanced: What computational methods (e.g., DFT, MD) predict the compound’s interactions with biological targets like enzymes or receptors?
Answer:
- DFT: Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. The fluorine atom’s σ-hole may engage in halogen bonding with protein residues .
- Molecular docking (AutoDock Vina): Screens against kinase or GPCR targets using the compound’s minimized structure (RMSD <2.0 Å).
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories. The biphenyl moiety’s rigidity may reduce conformational entropy loss upon binding .
Basic: How do researchers design bioactivity assays for this compound, given structural analogs’ reported activities?
Answer:
- Target selection: Prioritize kinases or cytochrome P450 enzymes, as biphenyl carboxylates often modulate these .
- Assay protocols:
- Enzyme inhibition: Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ for kinases).
- Cellular toxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- SAR studies: Compare with analogs like 4’-methyl or 3’-fluoro derivatives to identify critical substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
